Cdc68 protein belongs to a class of proteins involved in transcriptional regulation and cell cycle control. It has been classified as a transcriptional suppressor and is known to interact with various transcription factors and regulatory proteins that modulate gene expression during cellular processes .
The synthesis of Cdc68 protein can be achieved through various methods, including in vivo expression systems using yeast cells or in vitro systems such as cell-free protein synthesis. The latter allows for the manipulation of reaction conditions to optimize protein yield and functionality.
In vitro synthesis can utilize mRNA templates derived from recombinant DNA or linear PCR fragments. Coupled transcription/translation systems are often employed, where phage RNA polymerases transcribe DNA templates into mRNA, which is then translated into protein using eukaryotic extracts that contain necessary ribosomal machinery .
While specific structural data such as X-ray crystallography or NMR studies for Cdc68 may be limited, its sequence homology with other known transcription factors suggests potential secondary structures typical of such proteins, including alpha-helices and beta-sheets.
Cdc68 protein is involved in various biochemical reactions related to gene expression regulation. It participates in complex formation with other proteins that modulate transcriptional activity.
The interactions of Cdc68 with RNA polymerase and other transcription factors can lead to changes in the transcriptional landscape of target genes. These interactions are often studied using techniques such as co-immunoprecipitation and electrophoretic mobility shift assays to observe binding affinities and complex formations.
Cdc68 functions primarily as a regulatory protein that influences the transcription of genes necessary for cell cycle progression. It acts by modulating RNA polymerase activity and stabilizing certain mRNA transcripts during their synthesis.
Research indicates that mutations in the CDC68 gene can lead to decreased levels of specific cyclin transcripts, thereby affecting cell cycle regulation. For instance, transcripts from cyclin genes CLN1, CLN2, and CLN3 are notably reduced in cdc68-1 mutant cells when subjected to restrictive temperatures .
Cdc68 protein exhibits properties typical of eukaryotic transcription factors, including solubility in aqueous solutions and stability under physiological conditions.
The acidic nature of Cdc68's carboxyl terminus suggests that it may have specific interactions with positively charged residues on target proteins or nucleic acids, facilitating its role in transcriptional regulation .
Cdc68 protein serves as an important model for studying cell cycle regulation and transcriptional control mechanisms in eukaryotic organisms. Its study can provide insights into fundamental biological processes such as cellular growth, differentiation, and responses to environmental stimuli. Additionally, understanding Cdc68's function may have implications for cancer research, where dysregulation of cell cycle control is a hallmark feature .
The gene encoding the Cdc68 protein was independently discovered in two pivotal genetic screens in the early 1990s. In a screen for cell division cycle mutants, cdc68 temperature-sensitive alleles caused G1 arrest, implicating it in the regulation of cyclin transcription and passage through START [3] [7]. Concurrently, the same locus (YGL207W) emerged as a high-copy suppressor of Ty transposon insertions at the HIS4 and LYS2 loci and was named SPT16 (SuPpressor of Ty) [1] [7]. This dual nomenclature reflects its pleiotropic roles:
Table 1: Key Historical Mutant Alleles of SPT16/CDC68
Allele Name | Amino Acid Change | Phenotypic Defects | Discovery Context |
---|---|---|---|
spt16-1 (G132D) | Gly132→Asp | Defective chromatin repression, Ts- | Suppressor of Ty δ insertions |
cdc68-1 | Uncharacterized point mutation | G1 arrest at 37°C | Cell cycle progression screen |
spt16-Δ(6–435) | N-terminal domain deletion | HU sensitivity, defective nucleosome reassembly | Domain function analysis |
Spt16/Cdc68 exhibits remarkable evolutionary conservation as the large subunit of the FACT (Facilitates Chromatin Transactions) complex. Key structural and functional domains are preserved from yeast to humans:
Table 2: Evolutionary Conservation of FACT Complex Components
Organism | Spt16 Homolog | Pob3/SSRP1 Homolog | HMG Provider |
---|---|---|---|
S. cerevisiae | Spt16/Cdc68 | Pob3 | Nhp6A/B (separate genes) |
Homo sapiens | hSPT16 | SSRP1 | Intrinsic HMG domain in SSRP1 |
Schizosaccharomyces pombe | Spt16 | Pob3 | Unknown |
Functional divergence is observed in the NTD: While yeast tolerates NTD deletions [2] [6], vertebrate Spt16 requires this domain for viability. The HMG domain function also diverges—metazoan SSRP1 incorporates it structurally, while yeast relies on independent Nhp6 proteins [5] [6].
Spt16/Cdc68 orchestrates nucleosome reorganization through coordinated histone interactions:
Table 3: Spt16-Mediated Histone Interactions
Histone Target | Binding Domain in Spt16 | Functional Consequence | Experimental Evidence |
---|---|---|---|
H2A-H2B dimer | Acidic C-terminal domain | Dimer displacement during Pol II elongation | Co-IP, FRET assays [1] [6] |
H3-H4 tetramer | Middle domain | Tetramer stabilization during replication | Chromatin immunoprecipitation [1] |
H3 N-terminal tail | N-terminal domain | Regulation of histone deposition | Peptide binding assays [6] |
Genetic interactions underscore its centrality: SPT16 displays 993 physical and genetic interactions with 522 unique genes, including synthetic lethality with:
Table 4: Genetic Interaction Profiles of SPT16 Mutants
Interaction Type | Number | Key Functional Partners | Biological Process |
---|---|---|---|
Synthetic Lethality | 30 | HHO1, SWI/SNF subunits | Chromatin remodeling |
Dosage Rescue | 17 | ASF1, HIR complex | Histone chaperoning |
Negative Genetic | 79 | RPD3, SIN3 | Transcriptional repression |
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